molecular formula C6H7NO3 B071279 Ethyl isoxazole-5-carboxylate CAS No. 173850-41-4

Ethyl isoxazole-5-carboxylate

Cat. No. B071279
M. Wt: 141.12 g/mol
InChI Key: JOWMDIFULFYASV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl isoxazole-5-carboxylate derivatives involves several methods, including lateral lithiation techniques and cycloaddition reactions. Lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate has been achieved cleanly at the C-5 methyl group, highlighting a method for functionalizing isoxazole derivatives (Zhou & Natale, 1998). Additionally, synthesis via [3 + 2] cycloaddition reaction between ethyl acrylate and nitrile oxide generated in situ has been reported, leading to a new series of isoxazole derivatives with potential for studying their liquid crystalline properties (Kotian et al., 2016).

Molecular Structure Analysis

The molecular structure of ethyl isoxazole-5-carboxylate derivatives has been elucidated through various spectroscopic techniques and crystal structure determinations. For example, the structure of ethyl 5-oxo-3-(4-toluidino)-2,5-dihydro-4-isoxazolecarboxylate was confirmed by IR, NMR spectroscopy, and mass spectrometry, as well as by X-ray single crystal structure determination, revealing detailed insights into the compound's geometry and electron distribution (Souldozi et al., 2007).

Chemical Reactions and Properties

Ethyl isoxazole-5-carboxylate undergoes a variety of chemical reactions, including N-acylation and photolysis, which lead to the formation of various functionalized derivatives. These reactions are pivotal for further chemical modifications and the synthesis of complex molecules. The N-acylated products of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates, for example, smoothly form 2-aminoalkyloxazole-5-carboxylates upon irradiation in acetone, demonstrating the compound's reactivity and utility in synthetic organic chemistry (Cox et al., 2003).

Scientific Research Applications

  • Lateral Lithiation Applications : Ethyl isoxazole derivatives, such as ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, are used in lateral lithiation processes, providing a route to functionalize these compounds further (Zhou & Natale, 1998).

  • Chiral Aminoalkyloxazole Synthesis : Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates, showcasing their utility in producing compounds with potential biological activity (Cox et al., 2003).

  • Biomimetic Synthesis of α-Cyclopiazonic Acid : Research has shown the use of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate in the synthesis of α-cyclopiazonic acid, a compound with potential biological significance (Moorthie et al., 2007).

  • Isoxazole–Oxazole Conversion : Ethyl isoxazole derivatives have been used in base-catalyzed isoxazole-oxazole ring transformations, demonstrating their versatility in chemical synthesis (Doleschall & Seres, 1988).

  • Catalysis in Organic Synthesis : Ethyl isoxazole carboxylate compounds have been used in heteropolyacid-catalyzed synthesis processes, indicating their role in facilitating organic reactions (Bamoharram et al., 2010).

  • Structural Studies and Stability Analysis : Studies on ethyl ester and carboxylic acid derivatives of isoxazole compounds have provided insights into their polymorphic and solvate structures, contributing to the understanding of their stability and conformational behavior (Salorinne et al., 2014).

  • Biological Activity Exploration : Isoxazole derivatives synthesized from ethyl isoxazole-4-carboxylate have been explored for their biological activities, such as insecticidal and bactericidal effects (Li et al., 2020).

Safety And Hazards

The safety data sheet for Ethyl isoxazole-5-carboxylate recommends its use only for research and development by, or directly under the supervision of, a technically qualified individual .

Future Directions

Given the significant biological activities of isoxazole derivatives, there is an ongoing interest in developing new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is being explored .

properties

IUPAC Name

ethyl 1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-7-10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWMDIFULFYASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443627
Record name Ethyl 1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl isoxazole-5-carboxylate

CAS RN

173850-41-4
Record name Ethyl 1,2-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Zagozda, J Plenkiewicz - Tetrahedron: Asymmetry, 2007 - Elsevier
Baker’s yeast-promoted reduction of the CC bond in 2-aryl-1-nitropropenes gave the corresponding optically active (R)-2-aryl-1-nitropropanes of high enantiomeric purity (ee >90%). …
Number of citations: 23 www.sciencedirect.com
M Breuning - Tetrahedron." Asymmetry, 2007
Number of citations: 0

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